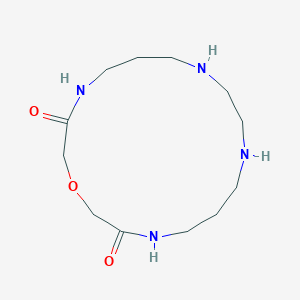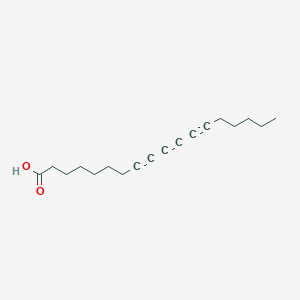
8,10,12-Octadecatriynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10,12-Octadecatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds located at the 8th, 10th, and 12th carbon positions. This compound is part of the broader family of octadecatrienoic acids, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,12-Octadecatriynoic acid typically involves the use of alkyne metathesis or other advanced organic synthesis techniques. One common method includes the coupling of appropriate alkyne precursors under specific catalytic conditions to form the desired triple bonds at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,10,12-Octadecatriynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
8,10,12-Octadecatriynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,10,12-Octadecatriynoic acid involves its interaction with cellular membranes and enzymes. The triple bonds in its structure allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the production of bioactive metabolites that influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
α-Linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
γ-Linolenic acid: Another polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Punicic acid: Contains conjugated double bonds at the 9th, 11th, and 13th positions.
Uniqueness
8,10,12-Octadecatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical and physical properties compared to other polyunsaturated fatty acids. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
203399-13-7 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
octadeca-8,10,12-triynoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,12-17H2,1H3,(H,19,20) |
Clave InChI |
ZRDMQHHJJMWDNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC#CC#CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
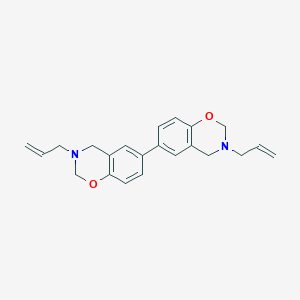

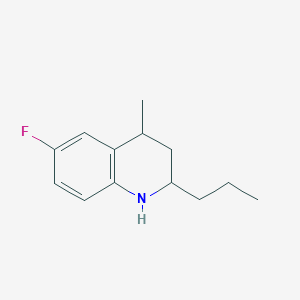
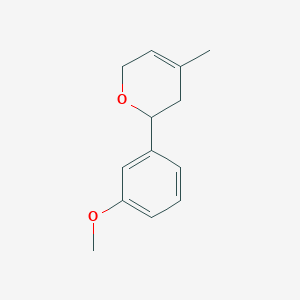
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)

![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)


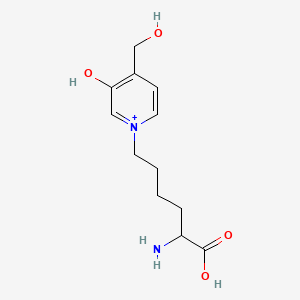
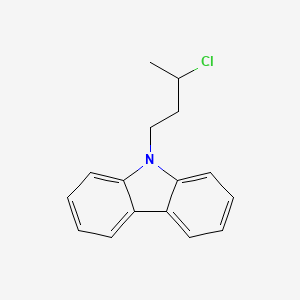
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
